molecular formula C11H14O5S B8567820 Ethyl 2-methyl-3-[(methylsulfonyl)oxy]benzoate

Ethyl 2-methyl-3-[(methylsulfonyl)oxy]benzoate

Cat. No.: B8567820
M. Wt: 258.29 g/mol
InChI Key: AUAONGVFJLGXIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-3-[(methylsulfonyl)oxy]benzoate is a useful research compound. Its molecular formula is C11H14O5S and its molecular weight is 258.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14O5S

Molecular Weight

258.29 g/mol

IUPAC Name

ethyl 2-methyl-3-methylsulfonyloxybenzoate

InChI

InChI=1S/C11H14O5S/c1-4-15-11(12)9-6-5-7-10(8(9)2)16-17(3,13)14/h5-7H,4H2,1-3H3

InChI Key

AUAONGVFJLGXIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)OS(=O)(=O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of ethyl 3-hydroxy-2-methylbenzoate (116a, 2.4 g, 13 mmol) and N,N-diisopropylethylamine (5.8 mL, 33 mmol) in dichloromethane (50 mL) was added drop wise methanesulfonyl chloride (1.4 mL, 17 mmol). The reaction mixture was stirred at 0° C. for 30 minutes then diluted with water (20 mL) and extracted with dichloromethane (2×25 mL). The combined organic extracts were dried over magnesium sulfate, concentrated under vacuum, and purified by column chromatography (30% EtOAc/Heptane) to give ethyl 2-methyl-3-[(methylsulfonyl)oxy]benzoate (116b, 3.0 g, 88% yield) as a yellow oil.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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